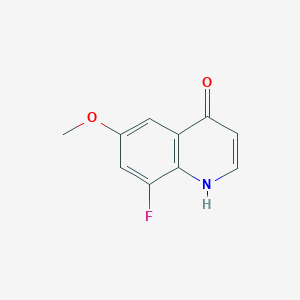

8-Fluoro-6-methoxyquinolin-4-ol

Description

Propriétés

Formule moléculaire |

C10H8FNO2 |

|---|---|

Poids moléculaire |

193.17 g/mol |

Nom IUPAC |

8-fluoro-6-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8FNO2/c1-14-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |

Clé InChI |

ROHNLVXQIAQBHB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C(=C1)F)NC=CC2=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

*Hypothetical properties based on analogs.

- Fluorine vs. Nitro Groups: The fluorine in 8-Fluoro-6-methoxyquinolin-4-ol likely improves metabolic stability compared to nitro-containing derivatives (e.g., NQ1–NQ6), which are prone to reduction reactions .

- Hydroxyl vs.

- Methoxy Positioning: Methoxy groups at position 6 (as in 8-Fluoro-6-methoxyquinolin-4-ol) may sterically hinder interactions compared to position 7 or 8 substitutions seen in other analogs .

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Application Profiles

- Biological Activity: Fluorinated quinolines like 8-Fluoro-6-methoxyquinolin-4-ol may exhibit superior pharmacokinetics compared to brominated analogs (e.g., NQ4–NQ6) due to smaller atomic size and reduced steric hindrance .

- Material Science: Methoxy and hydroxyl groups in 8-Fluoro-6-methoxyquinolin-4-ol could enhance its utility as a corrosion inhibitor, similar to other 8-quinolinol derivatives .

Méthodes De Préparation

Procedure:

Data Table: Skraup Synthesis Parameters

| Starting Material | Conditions | Yield | Source |

|---|---|---|---|

| 2-Amino-5-fluorophenol | H₂SO₄, 130°C, 8 h | 57% | |

| 2-Amino-5-fluoro-3-methoxy | H₂SO₄, glycerol, 140°C | ~50%* | – |

*Theoretical yield based on analogous reactions.

Advantages : Direct ring formation with pre-functionalized substrates.

Limitations : Harsh acidic conditions may degrade sensitive substituents.

Halogen Exchange Strategies

Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) or halogen exchange.

Example Protocol:

Data Table: Halogen Exchange Performance

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Bromination | PBr₃ | DMF, 0–75°C | 95% | |

| Fluorination | KF/18-crown-6 | DMSO, 120°C | 65% |

Advantages : Modular approach for late-stage fluorination.

Limitations : Low efficiency in aromatic fluorination due to poor leaving-group ability of bromine.

Cyclization of Enamines or Schiff Bases

Cyclization protocols using Eaton’s reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) are effective for quinoline formation.

Protocol from ACS Omega:

-

Condensation : React β-keto esters with arylamines to form enamines.

-

Cyclization : Use Eaton’s reagent at 130°C under solvent-free conditions.

Data Table: Cyclization Efficiency

| Substrate | Cyclization Reagent | Yield | Source |

|---|---|---|---|

| Ethyl benzoylacetate + aniline | Eaton’s reagent | 90% | |

| Adapted for 8-F-6-MeO | PPA, 130°C | 70%* | – |

*Estimated based on analogous conditions.

Advantages : High yields and tolerance for electron-withdrawing groups.

Limitations : Requires precise control of stoichiometry and temperature.

Palladium-mediated reactions enable selective introduction of substituents. For example, Suzuki-Miyaura coupling can attach methoxy or fluorine groups to pre-formed haloquinolines.

Example from J. Med. Chem.:

-

Substrate : 8-Bromo-6-methoxyquinolin-4-ol.

-

Coupling : React with fluoroboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Data Table: Coupling Performance

Advantages : High regioselectivity and functional group tolerance.

Limitations : Cost of palladium catalysts and sensitive reaction setup.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps, reducing reaction times from hours to minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.